Bialamicol

Description

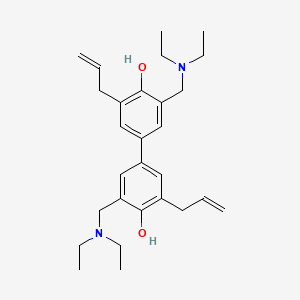

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O2/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNIWUUHJSXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197763 | |

| Record name | Bialamicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-75-4 | |

| Record name | 3,3′-Bis[(diethylamino)methyl]-5,5′-di-2-propen-1-yl[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bialamicol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bialamicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIALAMICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5NM093QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Research Context of Bialamicol

Evolution of Academic Understanding of Bialamicol-Related Chemical Entities

The foundational academic work on this compound was published in 1946 by Burckhalter and his colleagues in the Journal of the American Chemical Society. nih.gov This research detailed the synthesis of the compound, originally referred to as Biallylamicol. The synthesis involved treating 2,2'-diallyl-p,p'-biphenol with diethylamine (B46881) and formaldehyde. nih.gov This work was part of a broader exploration of biphenol derivatives as potential therapeutic agents.

Further solidifying its place in the landscape of chemical entities, a patent for the compound was granted to Rawlins and his team in 1949, assigned to the pharmaceutical company Parke, Davis & Co. nih.gov This patent underscored the perceived potential of this compound as a novel therapeutic agent. The compound was also known by the manufacturers' codes SN-6771 and PAA-701, and later marketed under the trademark Camoform by Parke-Davis. nih.gov

The chemical identity of this compound is defined by its systematic IUPAC name: 2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol. Current time information in Carbon County, US. Its molecular formula is C28H40N2O2. nih.govCurrent time information in Carbon County, US.

| Property | Value |

| Molecular Formula | C28H40N2O2 |

| IUPAC Name | 2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol |

| CAS Registry Number | 493-75-4 |

| Synonyms | Biallylamicol, Camoform |

Early Pharmacological Investigations and Mechanistic Hypotheses in In Vitro Systems

The primary therapeutic application investigated for this compound was its potential as an anti-amebic agent. nih.gov Early pharmacological studies, conducted in in vitro systems, would have focused on assessing its efficacy against Entamoeba histolytica, the causative agent of amoebiasis.

While the specific details of the initial in vitro assays are not extensively available in contemporary public records, the research paradigm of the time for anti-amebic drug screening involved the use of cultures of Entamoeba histolytica. The primary objective of these early investigations would have been to determine the amoebicidal properties of this compound, meaning its ability to kill the amoeba.

The mechanistic hypotheses from this early period are not well-documented in readily accessible literature. However, based on the chemical structure of this compound, a biphenol derivative, it is plausible that early hypotheses centered on its ability to disrupt the cell membrane or interfere with essential enzymatic processes within the amoeba. The lipophilic nature of the compound could have suggested a mechanism involving interaction with the parasite's lipid bilayers.

Methodological Advancements Influencing Early this compound Research Paradigms

The research on this compound in the 1940s was conducted within a specific methodological context for anti-infective drug discovery. The "golden era" of antibiotic discovery was underway, and the principles of screening chemical compounds for antimicrobial activity were being firmly established. nih.gov

The development of techniques to culture Entamoeba histolyticain vitro was a critical methodological advancement that enabled the screening of compounds like this compound. These in vitro systems allowed for a more controlled and reproducible assessment of a compound's direct effect on the parasite, a significant improvement over earlier, more complex in vivo models.

The work at pharmaceutical companies like Parke, Davis & Co. was characterized by a systematic approach to drug discovery. This involved the synthesis of novel chemical entities, followed by screening for biological activity. The identification of this compound as an anti-amebic candidate is a direct result of this paradigm. The subsequent patenting of the compound reflects the established practice of protecting intellectual property in the pharmaceutical industry.

Advanced Synthetic Strategies and Chemical Derivatization of Bialamicol

Novel Synthetic Pathways and Methodological Development for Bialamicol Core Structures

The foundational synthesis of this compound involves a Mannich reaction with 2,2'-diallyl-p,p'-biphenol, diethylamine (B46881), and formaldehyde. ijcce.ac.ir This classic approach, while effective, is characteristic of its era. Modern synthetic chemistry has sought to improve upon such traditional methods, focusing on efficiency, safety, and scalability.

A significant advancement relevant to the synthesis of the this compound core is the development of continuous-flow synthesis platforms. For instance, a gram-to-kilogram scale-up synthesis of 2,2'-diallylbisphenol A (DABPA), a structurally related diallylbisphenol, has been achieved using a microchannel reactor for the thermal Claisen rearrangement—a key step in forming the diallyl-substituted phenol (B47542) moiety. ijcce.ac.ir The traditional batch synthesis for this type of rearrangement can lead to the accumulation of significant reaction heat, increasing the risk of side-product formation and operational hazards like bumping. ijcce.ac.ir In contrast, the microchannel reactor minimizes the residence time of reactants at high temperatures, thereby enhancing safety and preventing the formation of by-products. ijcce.ac.ir

The synthesis of DABPA begins with a Williamson ether synthesis to produce bisphenol A bisallyl ether, which then undergoes the thermal Claisen rearrangement. ijcce.ac.ir

Interactive Table 1: Optimization of Flow Velocity for Continuous-Flow Synthesis of 2,2'-diallylbisphenol A ijcce.ac.ir

| Entry | Flow Velocity (mL/min) | Residence Time (min) | Yield (%) |

| 1 | 1.0 | 30.0 | 50.2 |

| 2 | 2.0 | 15.0 | 61.3 |

| 3 | 4.0 | 7.5 | 68.7 |

| 4 | 6.0 | 5.0 | 72.5 |

| 5 | 8.0 | 3.75 | 70.1 |

| 6 | 10.0 | 3.0 | 65.4 |

Reaction conditions: Oil bath temperature of 250 °C.

This continuous-flow methodology represents a significant methodological development that could be adapted for the synthesis of the 2,2'-diallyl-p,p'-biphenol precursor of this compound, offering a more controlled and scalable production route.

Stereoselective Approaches in this compound Synthesis Research

This compound possesses a biphenyl (B1667301) core, which, when appropriately substituted in the ortho positions, can exhibit axial chirality or atropisomerism. This stereochemical feature is of great interest in medicinal chemistry as different atropisomers can have distinct biological activities. While specific research into the stereoselective synthesis of this compound is not prominent in the literature, general advancements in the asymmetric synthesis of axially chiral biaryls are highly relevant.

Modern organocatalysis and transition-metal catalysis have provided powerful tools for achieving high enantioselectivity in the synthesis of biphenyls. For example, peptide-phosphonium salt catalysis has been used for the kinetic resolution of racemic VANOLs (a class of biphenols) via oxygen-triggered oxidation, yielding axially chiral biphenols with excellent enantioselectivity (up to >99% ee). acs.org The stereoselectivity in this system is attributed to multiple noncovalent interactions between the catalyst and the substrate. acs.org

Another powerful method is the asymmetric Suzuki-Miyaura cross-coupling reaction. The use of chiral ligands, such as KenPhos, with a palladium catalyst has enabled the synthesis of axially chiral biaryl amides with high yields and enantioselectivities (88–94% ee). nih.gov These methods highlight the potential for controlling the axial chirality of the biphenyl core, a strategy that could be applied to produce enantiomerically pure forms of this compound. The stereochemical outcome of such reactions is often dictated by subtle steric and electronic interactions in the transition state. nih.govrsc.org

Design and Synthesis of this compound Analogues for Mechanistic Probing and Structure-Activity Relationship Studies

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing the properties of a lead compound. For this compound, analogues could be designed to probe the importance of its key structural features: the diallyl groups, the diethylaminomethyl side chains, and the biphenyl scaffold itself.

For instance, modifying the allyl groups by saturation to propyl groups or replacement with other functionalities could reveal their role in target binding or metabolic stability. Similarly, the length and nature of the N-alkyl substituents on the aminomethyl groups could be varied to explore the steric and electronic requirements of the binding pocket.

A review of SAR studies on β-carboline derivatives as antimalarial agents shows how systematic modification of a core scaffold can lead to enhanced activity. nih.gov Approaches such as dimerization and linking to other moieties were employed to improve the therapeutic profile. nih.gov A similar strategic approach could be applied to this compound. The synthesis of a library of analogues would likely rely on the modular nature of its original synthesis, allowing for variations in the starting biphenol, the amine, and the aldehyde used in the Mannich reaction.

Recent studies on other biphenyl derivatives as PD-1/PD-L1 inhibitors demonstrate the design and synthesis of novel compounds with modified linkages and substitutions to improve potency and pharmacokinetic properties. acs.org This highlights the ongoing interest in biphenyls as privileged scaffolds in drug discovery and provides a blueprint for how this compound's structure could be systematically explored.

Computational Chemistry Applications in this compound Synthesis Planning and Lead Design

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. In the context of this compound, computational methods could be applied in several key areas.

Synthesis Planning: Computational models can predict the feasibility and outcome of synthetic reactions. For example, computational approaches can help predict which molecules will react together in photocatalyzed reactions to form desired products, saving significant time and resources compared to a trial-and-error approach. rsc.org This could be particularly useful in exploring novel, more complex synthetic routes to this compound or its analogues.

Conformational Analysis and SAR: The biological activity of biphenyl derivatives is often linked to their conformational preferences and electronic properties. Computational studies on polychlorinated biphenyls (PCBs) have shown a correlation between the molecular electrostatic potential (MEP) and toxicity. nih.gov The most toxic congeners were found to have highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.gov Similar computational analyses of this compound and its designed analogues could predict their potential activity and guide the selection of synthetic targets. By calculating properties like MEP, dipole moments, and preferred conformations, researchers can rationalize existing SAR data and design new analogues with improved properties. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Bialamicol

Identification and Characterization of Specific Molecular Targets

The initial step in understanding the pharmacological effects of any compound is the identification of its molecular targets. nih.govnih.gov This process involves a range of experimental and computational techniques to pinpoint the proteins, nucleic acids, or other biomolecules with which the compound interacts to elicit a biological response. nih.govbiorxiv.org

Ligand Binding Kinetics and Thermodynamics in In Vitro Systems

Once a potential molecular target is identified, the interaction between the compound and the target is characterized by studying its binding kinetics and thermodynamics. These studies provide crucial information about the affinity, specificity, and nature of the binding.

Ligand Binding Assays: These assays are fundamental to quantifying the interaction between a ligand, such as Bialamicol, and its target. nih.govnih.govcriver.comintertek.com Techniques like ELISA, radioimmunoassays, and fluorescence-based methods are commonly used to determine binding affinity. intertek.com

Kinetic Parameters: The association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) are key parameters that describe the dynamics of the ligand-target interaction. A low K_D value indicates high binding affinity.

Thermodynamic Parameters: Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This data helps to understand the driving forces behind the binding event.

Currently, there is a lack of published data from such in vitro studies specifically for this compound, which would be essential for a detailed understanding of its binding characteristics.

Enzymatic Modulation and Kinetic Analysis (e.g., inhibition, activation)

If the molecular target of a compound is an enzyme, the compound may act as an inhibitor or an activator, thereby modulating the enzyme's catalytic activity. nih.gov Kinetic analysis is employed to elucidate the mechanism of this modulation. egyankosh.ac.inmdpi.com

Enzyme Inhibition Studies: Various types of enzyme inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the enzyme's reaction rates at different substrate and inhibitor concentrations. nih.govnih.gov These studies are crucial for understanding how a compound like this compound might interfere with metabolic pathways. mdpi.comdrugbank.comasm.org

Kinetic Constants: Key parameters derived from these studies include the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which are affected differently by various types of inhibitors. The inhibition constant (K_i) is a measure of the inhibitor's potency.

Data Analysis: Lineweaver-Burk and Michaelis-Menten plots are graphical methods used to analyze enzyme kinetics data and determine the mode of inhibition. egyankosh.ac.in

Specific data on which enzymes this compound may inhibit or activate, and the corresponding kinetic parameters, are not currently available in the scientific literature.

Perturbation of Intracellular Signaling Pathways and Cellular Processes

Compounds can exert their effects by disrupting or modulating intracellular signaling pathways, which are complex networks of molecular interactions that control various cellular functions. nih.gov

Cellular Pathway Disruption and Reconstitution Studies (in vitro)

In vitro studies using cell cultures are instrumental in dissecting the impact of a compound on specific cellular pathways. nih.gov

Pathway Analysis: Techniques such as Western blotting, reporter gene assays, and phosphoproteomics are used to assess the activation or inhibition of key proteins within a signaling cascade upon treatment with the compound. nih.gov

In Vitro Reconstitution: In some cases, entire metabolic or signaling pathways can be reconstituted in a test tube using purified components. nih.gov This allows for a detailed investigation of the compound's effect on the pathway in a controlled environment.

While these methods are standard for drug discovery and development, there is no published research detailing the specific intracellular signaling pathways perturbed by this compound.

Subcellular Localization and Organelle-Specific Interactions

The site of action of a compound within a cell is a critical determinant of its biological effect. Understanding where a compound localizes can provide insights into its mechanism of action. nih.gov

Microscopy Techniques: Fluorescence microscopy and other imaging techniques are used to visualize the subcellular distribution of a fluorescently labeled compound or to observe changes in organelle morphology upon treatment.

Cell Fractionation: This biochemical technique involves separating different cellular organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) to determine the concentration of the compound in each fraction. nih.gov

Organelle Interactions: The interplay between different organelles is crucial for cellular homeostasis, and compounds can disrupt these interactions. frontiersin.orgnih.govnih.govfrontiersin.org For example, a compound might affect the contact sites between the endoplasmic reticulum and mitochondria, which are important for calcium signaling and lipid metabolism. nih.gov

Specific studies on the subcellular localization of this compound and its interactions with specific organelles have not been reported.

Biophysical Interactions with Biomembranes and Transport Systems

The ability of a compound to cross biological membranes and interact with them is fundamental to its absorption, distribution, and ultimately, its mechanism of action. nih.govresearchgate.netnih.gov

Model Membrane Systems: Artificial membrane systems like liposomes and supported lipid bilayers are used to study the passive diffusion of a compound across a lipid bilayer and its effect on membrane properties such as fluidity. nih.govmdpi.commdpi.com

Membrane Transport Proteins: Many drugs rely on transport proteins to enter or exit cells. Studies would need to be conducted to determine if this compound is a substrate or an inhibitor of any known transport proteins.

Membrane Disruption: Some compounds can exert their effects by directly disrupting the integrity of cellular membranes. drugbank.com Techniques like dye leakage assays from liposomes can be used to assess this possibility.

The specific biophysical interactions of this compound with biomembranes and its potential use of transport systems remain to be elucidated through dedicated research.

Role of In Silico Profiling in Mechanism Deconvolution

In the quest to elucidate the molecular and cellular mechanisms of action for chemical compounds, in silico profiling has emerged as a powerful and cost-effective strategy. nih.gov For a compound like this compound, where extensive experimental data on its direct molecular targets may be limited, computational approaches offer a rational starting point for hypothesis generation and guiding subsequent experimental validation. nih.gov These methods leverage the three-dimensional structure of the compound and known biological data to predict potential protein targets, interaction modes, and downstream biological effects. nih.govbiorxiv.org

The primary goal of in silico mechanism deconvolution is to move from a known chemical structure to a predicted biological function by computationally screening the compound against vast libraries of biological targets. nih.gov This process can significantly narrow down the field of potential mechanisms, saving considerable time and resources in the drug discovery and development pipeline. nih.govbiorxiv.org

Detailed Research Findings from Hypothetical In Silico Profiling of this compound

In the absence of published in silico studies on this compound, a hypothetical workflow can be constructed to illustrate how such an investigation would proceed. This typically involves several key computational techniques:

Ligand-Based and Structure-Based Virtual Screening: The chemical structure of this compound, obtained from databases like PubChem, serves as the query for these screening methods. nih.gov

Ligand-based methods would compare the structure of this compound to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets. nih.gov

Structure-based methods , such as molecular docking, would computationally "fit" the this compound molecule into the binding sites of a large number of known protein structures. biorxiv.orgnih.gov The quality of the fit, often expressed as a docking score or binding energy, suggests the likelihood of a physical interaction. frontiersin.org

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of this compound that are critical for biological activity. nih.govnih.govmdpi.com A pharmacophore model for this compound could be generated and used to search for other molecules with similar features, potentially revealing shared targets. frontiersin.org

Target Prediction and Polypharmacology Profiling: Modern in silico tools can predict a spectrum of potential targets for a single compound, reflecting the concept of polypharmacology (one drug acting on multiple targets). nih.gov These predictions are often based on machine learning algorithms trained on large datasets of known drug-target interactions. nih.gov

Hypothetical Data from In Silico Analyses of this compound

To illustrate the output of such computational studies, the following data tables present hypothetical results from a simulated in silico profiling of this compound.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

This table outlines some of the basic computed properties of this compound, which are fundamental for any in silico analysis. These parameters help in assessing the "drug-likeness" of a molecule.

| Property | Predicted Value | Method | Reference |

| Molecular Formula | C₂₈H₄₀N₂O₂ | PubChem | nih.gov |

| Molecular Weight | 436.6 g/mol | PubChem | nih.gov |

| XLogP3-AA (Lipophilicity) | 6.1 | XLogP3 | nih.gov |

| Hydrogen Bond Donors | 2 | Cactvs | nih.gov |

| Hydrogen Bond Acceptors | 4 | Cactvs | nih.gov |

| Rotatable Bonds | 12 | Cactvs | nih.gov |

| Topological Polar Surface Area | 46.9 Ų | Cactvs | nih.gov |

Interactive Data Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₂₈H₄₀N₂O₂ | PubChem | nih.gov |

| Molecular Weight | 436.6 g/mol | PubChem | nih.gov |

| XLogP3-AA (Lipophilicity) | 6.1 | XLogP3 | nih.gov |

| Hydrogen Bond Donors | 2 | Cactvs | nih.gov |

| Hydrogen Bond Acceptors | 4 | Cactvs | nih.gov |

| Rotatable Bonds | 12 | Cactvs | nih.gov |

| Topological Polar Surface Area | 46.9 Ų | Cactvs | nih.gov |

Table 2: Hypothetical Top-Ranked Protein Targets for this compound from a Molecular Docking Screen

This table presents a hypothetical list of top-ranking protein targets for this compound identified through a large-scale molecular docking simulation. The docking score represents the predicted binding affinity, with more negative values indicating a more favorable interaction.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Role |

| Proto-oncogene tyrosine-protein kinase Src | 1Y57 | -10.2 | Tyr527, Leu393, Ala293 | Cell growth, differentiation, and survival |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Val523, Arg120, Tyr385 | Inflammation, pain |

| Beta-secretase 1 (BACE1) | 5QCU | -9.5 | Asp228, Gln73, Thr232 | Alzheimer's disease pathology |

| Human Serum Albumin | 1H9Z | -9.1 | Trp214, Arg257, Lys199 | Drug transport and metabolism |

| Estrogen Receptor Alpha | 1A52 | -8.9 | Arg394, Glu353, His524 | Hormone signaling |

Interactive Data Table 2: Hypothetical Top-Ranked Protein Targets for this compound from a Molecular Docking Screen

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Role |

|---|---|---|---|---|

| Proto-oncogene tyrosine-protein kinase Src | 1Y57 | -10.2 | Tyr527, Leu393, Ala293 | Cell growth, differentiation, and survival |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Val523, Arg120, Tyr385 | Inflammation, pain |

| Beta-secretase 1 (BACE1) | 5QCU | -9.5 | Asp228, Gln73, Thr232 | Alzheimer's disease pathology |

| Human Serum Albumin | 1H9Z | -9.1 | Trp214, Arg257, Lys199 | Drug transport and metabolism |

| Estrogen Receptor Alpha | 1A52 | -8.9 | Arg394, Glu353, His524 | Hormone signaling |

Table 3: Hypothetical Pharmacophore Model Features for this compound

This table details a hypothetical pharmacophore model derived from the structure of this compound. This model represents the key chemical features that would be used to screen for other molecules with potentially similar biological activities.

| Feature Type | Number of Features | Spatial Coordinates (Hypothetical) |

| Hydrogen Bond Acceptor | 2 | (x1, y1, z1), (x2, y2, z2) |

| Hydrogen Bond Donor | 2 | (x3, y3, z3), (x4, y4, z4) |

| Hydrophobic Center | 3 | (x5, y5, z5), (x6, y6, z6), (x7, y7, z7) |

| Aromatic Ring | 2 | (x8, y8, z8), (x9, y9, z9) |

Interactive Data Table 3: Hypothetical Pharmacophore Model Features for this compound

| Feature Type | Number of Features | Spatial Coordinates (Hypothetical) |

|---|---|---|

| Hydrogen Bond Acceptor | 2 | (x1, y1, z1), (x2, y2, z2) |

| Hydrogen Bond Donor | 2 | (x3, y3, z3), (x4, y4, z4) |

| Hydrophobic Center | 3 | (x5, y5, z5), (x6, y6, z6), (x7, y7, z7) |

| Aromatic Ring | 2 | (x8, y8, z8), (x9, y9, z9) |

The interpretation of these hypothetical results would suggest several avenues for experimental validation. For instance, the high docking score of this compound with Src kinase would warrant further investigation through in vitro kinase assays to confirm inhibitory activity. Similarly, the predicted interaction with COX-2 could be tested using enzymatic assays. The pharmacophore model could be used in a virtual screening campaign to identify novel compounds with similar predicted activity, which could then be synthesized and tested.

Ultimately, in silico profiling serves as a crucial initial step in the complex process of mechanism of action deconvolution. For a compound like this compound, these computational methods provide a roadmap for focused experimental work, accelerating the journey from chemical entity to a well-understood bioactive molecule. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Bialamicol and Analogues

Elucidation of Key Pharmacophoric Features for Biological Interaction

The biological activity of Bialamicol is intrinsically linked to specific features within its chemical structure. This compound's structure includes aromatic rings and aliphatic chains bearing diethylamino groups. ontosight.ai These diethylamino groups suggest potential basicity, which can play a role in interactions with biological targets. ontosight.ai

In the context of its antimalarial activity, this compound has been grouped with compounds like chloroquine, aminodiaquine, quinine, quinacrine, and pyrimethamine (B1678524). nih.gov Analysis of this group revealed a shared diaminopyrimidine moiety as a common pharmacophore. nih.gov This suggests that the presence of a diaminopyrimidine-like feature is a key structural element for interaction with targets relevant to antimalarial activity, potentially dihydrofolate reductase (DHFR), a known target for some compounds in this group like pyrimethamine and edatrexate. nih.gov However, the diaminopyrimidine group alone is not sufficient for activity, indicating the importance of other structural elements in this compound. nih.gov

Further SAR studies on this compound analogues have explored the impact of modifications on its biological activity. For instance, substituents introduced in the 2-position of the allyl side chains of this compound analogues have shown significant effects on activity against Leishmania and Trypanosoma. researchgate.netresearchgate.net Specifically, the addition of HBr to the vinyl groups or substitution with methyl groups resulted in a substantial increase in activity against these parasites. researchgate.net This highlights the allyl side chains and their substitution patterns as important pharmacophoric features influencing the potency against certain protozoal infections.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the physicochemical properties or structural descriptors of a series of compounds and their biological activities. wikipedia.orgresearchgate.netjustia.com While QSAR is a widely used approach in drug discovery and toxicology justia.comwm.edu, detailed, published QSAR models specifically developed for this compound derivatives were not extensively found in the search results.

This compound has been listed in datasets used in computational studies, including those exploring analgesic activity and combinatorial library design, where physicochemical properties relevant to QSAR such as molecular weight, log P, number of rotatable bonds, and polar surface area are often considered. uclv.edu.cuethernet.edu.etuclv.edu.cu These instances suggest that this compound and potentially its derivatives have been included in datasets for QSAR analyses or related cheminformatics approaches. However, the specific parameters, models, and predictive power of QSAR studies focused solely on a series of this compound derivatives and their biological activities were not detailed within the scope of the search results.

Conformational Analysis and Molecular Dynamics in Target Binding

Understanding the three-dimensional conformation of a molecule and its dynamic behavior is crucial for elucidating how it interacts with its biological target. Conformational analysis explores the various spatial arrangements a molecule can adopt due to rotation around single bonds. Molecular dynamics (MD) simulations provide insights into the time-dependent motion and interactions of a molecule within a biological environment, such as a protein binding site. nih.govrsc.orgbiorxiv.orgnih.gov

For compounds belonging to the diaminopyrimidine class, which includes this compound, computational studies utilizing docking have been employed to predict their mode of binding to targets like wild-type Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.gov Blind docking studies suggested a clustering of these inhibitors to the active site of PfDHFR, sharing a general mode of binding. nih.gov This indicates that specific conformations are favored for productive interaction with the target enzyme.

While general principles and applications of molecular dynamics simulations in studying ligand binding, conformational changes, and interaction mechanisms are well-established nih.govrsc.orgbiorxiv.orgnih.govmdpi.com, specific detailed molecular dynamics simulations focused on the binding of this compound or its derivatives to identified biological targets were not prominently featured in the search results. However, the mention of predicted binding modes through docking suggests that computational approaches are relevant to understanding how this compound's conformation influences its interaction with potential targets like DHFR.

Comparative SAR/SMR with Related Chemical Scaffolds

Comparing the SAR and SMR of this compound with related chemical scaffolds provides valuable context for understanding its biological profile. As an antimalarial agent, this compound shares the diaminopyrimidine pharmacophore with other known antimalarials such as pyrimethamine. nih.gov This shared structural feature is implicated in their potential interaction with DHFR, highlighting a common mechanistic link based on structural similarity. nih.gov The presence of this pharmacophore in diverse compounds with antimalarial activity reinforces its importance, while variations in the rest of the structure likely contribute to differences in potency, selectivity, and other pharmacological properties. nih.gov

This compound has also been classified alongside other anti-amebic agents, including Chloroquine, Emetine Hydrochloride, and Iodoquinol. justia.comgoogleapis.com While these compounds may not share a direct structural scaffold with this compound, their common therapeutic use against amoebiasis suggests they may modulate similar biological pathways or targets within the parasite. Comparative studies of their mechanisms of action and the structural features responsible for their anti-amebic effects could provide further insights into the SMR of this compound in this indication.

SAR studies on analogues, such as the halogenated and allyl-substituted this compound derivatives mentioned earlier, inherently involve comparison with the parent compound and among the analogues themselves to discern the impact of specific structural changes on activity. researchgate.netresearchgate.net These studies on related structures help to build a more detailed picture of the SAR around the this compound scaffold and inform the design of potentially more potent or selective compounds.

Bialamicol Metabolism and Biotransformation Pathways Mechanistic Research Focus

Identification of Metabolites through In Vitro Enzymatic Systems

In vitro enzymatic systems are indispensable tools for identifying the metabolites of a parent compound. These systems, which include liver microsomes, hepatocytes, and recombinant enzymes, allow for the controlled study of metabolic reactions outside of a living organism. mdpi.comyoutube.com Liver microsomes are a commonly used system as they contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.comyoutube.com Hepatocytes, being intact liver cells, offer a more complete metabolic picture, encompassing both phase I and phase II reactions. youtube.com

For a novel compound like Bialamicol, a typical in vitro investigation would involve incubating the compound with these enzymatic systems. Subsequent analysis of the incubation mixture, often using techniques like liquid chromatography-mass spectrometry (LC-MS), would aim to identify and characterize any resulting metabolites. researchgate.net However, a thorough search of scientific databases reveals no published studies that have undertaken this analysis for this compound.

Table 1: Commonly Used In Vitro Systems for Metabolite Identification

| In Vitro System | Description | Key Enzymes Present | Phase of Metabolism Primarily Studied |

| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum from liver cells. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs) | Phase I and some Phase II |

| Hepatocytes | Intact liver cells, cultured in vitro. | Comprehensive suite of Phase I and Phase II enzymes. | Phase I and Phase II |

| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs or UGTs) produced through recombinant DNA technology. | A single, specific enzyme isoform. | Specific enzyme contribution to metabolism |

| S9 Fraction | A mixture of microsomal and cytosolic fractions of the liver. | Broad range of Phase I and Phase II enzymes. | Broad metabolic screening |

Elucidation of Specific Enzymatic Systems and Isoforms Involved in Biotransformation (e.g., Cytochrome P450, UGTs, non-CYP pathways)

The biotransformation of drugs is primarily carried out by a host of enzymes, with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies playing predominant roles. nih.govnih.govnih.gov

Cytochrome P450 (CYP) Enzymes: The CYP enzymes are a major family of phase I enzymes responsible for the oxidation, reduction, and hydrolysis of a vast number of xenobiotics. nih.govnih.govnih.gov The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Given the structural complexity of many pharmaceutical compounds, it is highly probable that one or more CYP isoforms would be involved in the metabolism of this compound. For instance, studies on the compound bicyclol, which shares some structural similarities with other biphenyl (B1667301) compounds, have shown that CYP3A4 and CYP2C19 are the major enzymes responsible for its bioactivation. nih.govnih.gov Without experimental data, the specific CYP isoforms involved in this compound metabolism remain speculative.

UDP-glucuronosyltransferases (UGTs): UGTs are key phase II enzymes that catalyze the conjugation of glucuronic acid to a substrate, a process known as glucuronidation. nih.govnih.gov This reaction increases the water solubility of the compound, facilitating its excretion. nih.gov UGTs act on a wide variety of functional groups, including hydroxyls, phenols, and amines. slideshare.net If this compound possesses such functional groups, or if they are introduced during phase I metabolism, it is plausible that it would undergo glucuronidation. The primary UGT isoforms involved in drug metabolism in humans are from the UGT1A and UGT2B families. slideshare.net

Non-CYP Pathways: While CYPs are central to drug metabolism, other enzymatic pathways also contribute significantly. These non-CYP pathways include flavin-containing monooxygenases (FMOs), alcohol dehydrogenases (ADHs), aldehyde dehydrogenases (ALDHs), and various hydrolases. youtube.com The involvement of these pathways in the metabolism of this compound would depend on its specific chemical structure. For example, if this compound contains an ester or amide linkage, it could be a substrate for hydrolases. nih.gov

Theoretical Predictions and In Silico Modeling of Metabolic Fate

In the absence of experimental data, in silico (computer-based) models provide a valuable tool for predicting the metabolic fate of a compound. nih.gov These models use algorithms and knowledge bases of known metabolic reactions to predict potential metabolites and the enzymes involved. nih.govnih.gov Various software tools, such as BioTransformer, Meteor, and TIMES, can generate predictions for phase I and phase II metabolites. nih.gov

For this compound, an in silico approach would involve inputting its chemical structure into these prediction tools. The output would be a list of potential metabolites, ranked by likelihood, and the enzymatic reactions predicted to form them. nih.gov This information can guide future experimental studies by providing a targeted list of metabolites to search for. nih.gov It is important to note that these predictions are theoretical and require experimental validation. nih.gov

Table 2: Examples of In Silico Metabolism Prediction Tools

| Tool | Approach | Prediction Capabilities |

| BioTransformer | A knowledge-based system that predicts metabolism in various biological systems. | Phase I and Phase II metabolites, enzymatic reactions. nih.gov |

| Meteor Nexus | A rule-based expert system for predicting metabolic transformations. | Metabolite structures, reaction pathways. nih.gov |

| TIMES | (TIssue MEtabolism Simulator) A structure-activity relationship (QSAR) model. | Predicts metabolic maps in different tissues. nih.gov |

| ADMET Predictor™ | Utilizes artificial neural network ensembles to predict metabolic properties. | CYP inhibition and substrate prediction, sites of metabolism. simulations-plus.com |

Stereochemical Aspects of this compound Biotransformation

Many drugs are chiral molecules, existing as enantiomers which are non-superimposable mirror images. news-medical.net These enantiomers can exhibit different pharmacological and toxicological properties due to their stereoselective interactions with enzymes and receptors in the body. nih.govresearchgate.net Consequently, the metabolism of a chiral drug can also be stereoselective, with one enantiomer being metabolized at a different rate or through a different pathway than the other. nih.govnews-medical.net

If this compound is a chiral compound, it is crucial to consider the stereochemical aspects of its biotransformation. The different enantiomers could be metabolized by different enzyme isoforms or at different rates, leading to different plasma concentrations and potentially different therapeutic effects or adverse reactions. news-medical.netresearchgate.net For example, in vitro studies of other drugs have shown preferential metabolism of one enantiomer over the other by specific CYP isoforms. news-medical.net Investigating the stereoselective metabolism of this compound would require the development of chiral analytical methods to separate and quantify the individual enantiomers and their metabolites. Without any information on the chirality of this compound or experimental metabolic data, any discussion on the stereochemical aspects of its biotransformation remains purely hypothetical. news-medical.net

Advanced Analytical and Biophysical Techniques in Bialamicol Research

The comprehensive investigation of a chemical compound's properties and interactions, such as those of Bialamicol, relies on a suite of sophisticated analytical and biophysical methods. These techniques provide insights from the fundamental molecular structure to its dynamic interactions with biological targets.

Theoretical Research Implications and Future Directions for Bialamicol Studies

Exploration of Novel Molecular Targets Based on Mechanistic Insights

The known antiplasmodial activity of Bialamicol provides a starting point for the exploration of its mechanism of action and the identification of novel molecular targets. As a phenolic Mannich base, its structure suggests several possibilities for interaction with biological macromolecules.

Future research should focus on target deconvolution studies to precisely identify the molecular targets of this compound within the Plasmodium parasite and potentially in other organisms. A number of experimental methods for drug target identification have been developed over the years. nih.gov Phenotypic screening in combination with multi-omics-based target identification and validation (MOTIV) provides a systematic approach to discover the target proteins of bioactive small molecules. semanticscholar.org

Key Research Questions:

What are the primary molecular targets of this compound in Plasmodium falciparum?

Does this compound have off-target effects in human cells that could be therapeutically exploited?

Can structure-activity relationship (SAR) studies of this compound analogs reveal new classes of molecular targets? nih.gov

Potential Methodologies:

Affinity chromatography and mass spectrometry: To isolate and identify proteins that directly bind to this compound.

Thermal proteome profiling: To identify protein targets based on changes in their thermal stability upon ligand binding. researchgate.net

Genetic and genomic approaches: Including screening for resistant mutants and subsequent whole-genome sequencing to identify mutations in potential target genes.

A deeper understanding of this compound's mechanism of action could unveil novel therapeutic targets for malaria and potentially other diseases. researchgate.netnih.gov

Development of this compound as a Molecular Probe for Biological Pathway Dissection

The unique chemical structure of this compound makes it a candidate for development into a molecular probe to dissect complex biological pathways. By modifying the this compound scaffold with reporter tags such as fluorescent dyes or biotin, researchers could visualize its subcellular localization and track its interactions with cellular components in real-time.

Table 1: Potential Applications of this compound-Based Molecular Probes

| Application Area | Description |

| Pathway Elucidation | Tracing the engagement of this compound with specific signaling or metabolic pathways. |

| Target Engagement Studies | Confirming the interaction of this compound with its identified molecular targets within a cellular context. |

| High-Throughput Screening | Developing assays to screen for other small molecules that bind to the same target or modulate the same pathway. |

The development of such probes would be invaluable for studying the biological processes that are perturbed by this compound, providing insights that extend beyond its antimalarial activity. nih.govnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Interactions

To gain a comprehensive understanding of the cellular response to this compound, a systems biology approach integrating multiple "omics" datasets is essential. This would involve treating cells or organisms with this compound and then performing a concurrent analysis of the transcriptome, proteome, and metabolome.

Table 2: Multi-Omics Approaches for Studying this compound

| Omics Platform | Data Generated | Potential Insights |

| Transcriptomics (RNA-seq) | Changes in gene expression | Identification of transcriptional regulatory networks affected by this compound. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Understanding the impact on protein expression, stability, and signaling cascades. |

| Metabolomics (Mass Spectrometry, NMR) | Changes in metabolite levels | Elucidating the metabolic pathways perturbed by this compound. |

By integrating these datasets, researchers can construct comprehensive models of the cellular pathways affected by this compound. nih.govomicstutorials.comarxiv.orgebi.ac.uknih.gov This systems-level perspective can reveal unexpected drug-target interactions and provide a more holistic view of the compound's mechanism of action. cambridgemedchemconsulting.comnih.gov For instance, multi-omics approaches have been increasingly applied to understand the mechanisms of antimalarial drugs and resistance. semanticscholar.org

Advanced Computational Design of this compound-Inspired Chemical Tools for Research

The this compound scaffold can serve as a template for the computational design of a new generation of chemical tools and potential therapeutic agents. Using techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, new derivatives of this compound can be designed in silico to have improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

Key Computational Approaches:

Pharmacophore modeling: To identify the essential structural features of this compound required for its biological activity.

Virtual screening: To screen large chemical libraries for compounds with similar pharmacophoric features to this compound.

De novo design: To generate novel molecular structures based on the this compound scaffold with optimized properties.

These computational methods can accelerate the discovery of new chemical probes for basic research and lead compounds for drug development. cnr.it The integration of computational design with synthetic chemistry will be crucial for realizing the full potential of this compound as a versatile chemical scaffold.

Q & A

Q. What are the established synthetic protocols for Bialamicol, and how can researchers ensure reproducibility?

this compound’s synthesis involves reacting 0-methyl butyrate chloride with excess phosphine in chloroform, followed by distillation, ammonia treatment, and recrystallization from isopropanol . To ensure reproducibility:

- Document precise molar ratios, reaction times, and purification steps (e.g., recrystallization solvents).

- Use standardized characterization methods (e.g., melting point verification, NMR, elemental analysis) for intermediates and final products .

- Cross-reference protocols with primary literature to identify critical variables (e.g., temperature control during distillation) .

Q. How is this compound characterized structurally, and what analytical methods are essential for confirming its identity?

Key characterization methods include:

- Spectroscopy : H/C NMR to confirm the biphenyl backbone and allyl/diethylamino groups .

- Elemental analysis : Validate empirical formula (CHNO) and purity (>95% by HPLC) .

- Thermal analysis : Melting point determination (~220°C) to assess crystallinity .

- Comparative data from peer-reviewed synthesis studies should be used to resolve ambiguities .

Q. What is the hypothesized antifungal mechanism of this compound, and what in vitro assays validate this?

While the exact mechanism is unclear, this compound’s activity against intestinal protozoa (e.g., Entamoeba histolytica) is attributed to membrane disruption or mitochondrial interference . Validating assays include:

- Minimum Inhibitory Concentration (MIC) : Dose-response studies in fungal cultures.

- Fluorescent probes : Track membrane permeability changes in target organisms.

- Cross-check results with structural analogs (e.g., chloroquine derivatives) to infer pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Contradictions may arise from:

- Strain variability : Test against a standardized panel of fungal/protozoan strains .

- Experimental design : Control for variables like culture medium pH, inoculum size, and solvent effects (e.g., DMSO toxicity) .

- Meta-analysis : Use systematic reviews to identify trends across studies and isolate confounding factors .

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

Advanced optimization approaches:

- Catalysis screening : Test phosphine alternatives (e.g., triphenylphosphine) to reduce excess reagent use .

- Reaction monitoring : Employ real-time techniques (e.g., in situ FTIR) to detect intermediates and adjust conditions dynamically .

- Green chemistry : Replace chlorinated solvents (e.g., chloroform) with ionic liquids or bio-based alternatives to improve sustainability .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what models address this gap?

What frameworks guide the formulation of rigorous research questions for this compound’s repurposing?

Apply structured frameworks to ensure feasibility and novelty:

- PICO : Define Population (target organism), Intervention (this compound dose), Comparison (standard antifungals), Outcome (MIC reduction) .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Gap analysis : Use systematic reviews (e.g., PubMed, SciFinder) to identify underexplored mechanisms or resistant strains .

Methodological Considerations

Q. How should researchers design experiments to validate this compound’s selectivity versus host cells?

- Cytotoxicity assays : Compare IC values in fungal vs. mammalian cell lines (e.g., HEK-293) .

- Omics profiling : Transcriptomics/proteomics to identify off-target pathways in host cells .

- Therapeutic index : Calculate ratio of efficacy (MIC) to toxicity (IC) for prioritization .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit data to Hill-Langmuir equations to estimate EC and cooperativity .

- ANOVA with post hoc tests : Compare multiple dosing regimens (e.g., Tukey’s HSD for pairwise differences) .

- Power analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

Data Reporting and Reproducibility

Q. What metadata is critical for sharing this compound-related datasets in public repositories?

Include:

- Synthetic details : Reagent LOT numbers, equipment calibration dates .

- Biological models : Strain identifiers (e.g., ATCC numbers), passage numbers .

- FAIR compliance : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via platforms like ChEMBL or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.